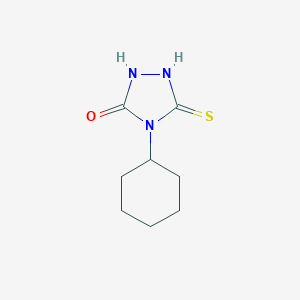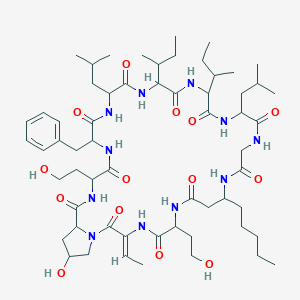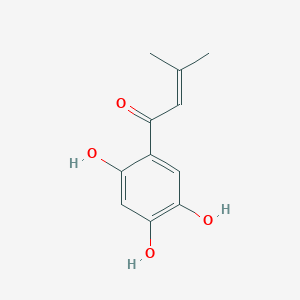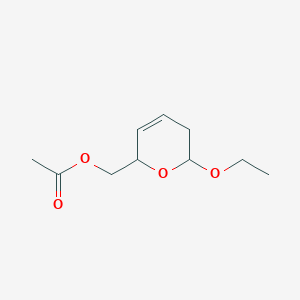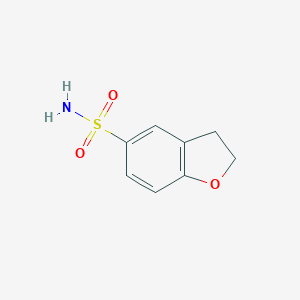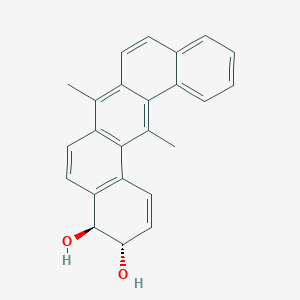![molecular formula C10H7F3N2O B040209 3-[2-(Trifluorometil)fenil]-1,2-oxazol-5-amina CAS No. 119162-55-9](/img/structure/B40209.png)
3-[2-(Trifluorometil)fenil]-1,2-oxazol-5-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of advanced materials with unique properties
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including signal transduction, enzyme catalysis, and gene expression . The downstream effects of these changes can include altered cell behavior, changes in metabolic activity, and modulation of immune responses.
Pharmacokinetics
The trifluoromethyl group in the compound may enhance its metabolic stability and lipophilicity, potentially improving its bioavailability .
Result of Action
Based on its structural similarity to other compounds, it may modulate the activity of its target proteins, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by the physiological and pathological state of the organism in which it is administered.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I in the presence of a photocatalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions could result in the replacement of the trifluoromethyl group with other functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted phenyl derivatives and oxazole-containing compounds. Examples include:
- 3-(Trifluoromethyl)phenyl-1,2-oxazole
- 2-(Trifluoromethyl)phenyl-1,2-oxazole
Uniqueness
The uniqueness of 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine lies in its specific combination of the trifluoromethyl group and the oxazole ring. This combination can impart unique chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKUQQJFMRSXPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392609 |
Source


|
| Record name | 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119162-55-9 |
Source


|
| Record name | 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)
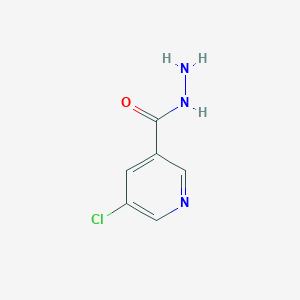
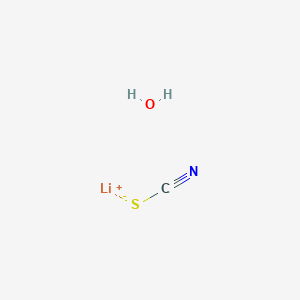
![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)
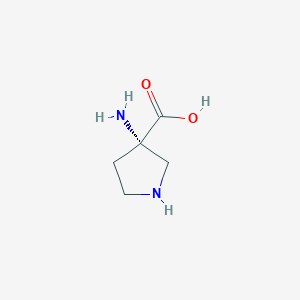
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)
